Methyl acetylsalicylate

Descripción general

Descripción

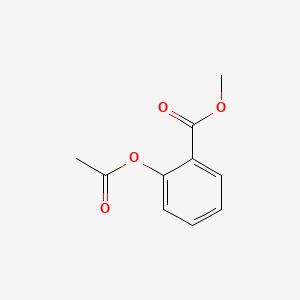

El acetato de metilo y salicílico, también conocido como 2-acetoxibenzoato de metilo, es un compuesto orgánico con la fórmula molecular C10H10O4. Es un derivado del ácido salicílico y se usa comúnmente en las industrias farmacéutica y química. Este compuesto es conocido por sus propiedades antiinflamatorias y analgésicas, lo que lo hace útil en varias aplicaciones medicinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de metilo y salicílico se puede sintetizar mediante la esterificación del ácido salicílico con metanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción típicamente implica calentar la mezcla en condiciones de reflujo para facilitar el proceso de esterificación.

Métodos de producción industrial: En entornos industriales, la producción de acetato de metilo y salicílico a menudo implica los siguientes pasos:

Esterificación: El ácido salicílico se hace reaccionar con metanol en presencia de ácido sulfúrico como catalizador.

Purificación: El producto crudo se purifica mediante destilación o recristalización para obtener acetato de metilo y salicílico de alta pureza.

Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar su pureza y eficacia.

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de metilo y salicílico sufre varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un ácido o una base, el acetato de metilo y salicílico puede hidrolizarse para formar ácido salicílico y metanol.

Oxidación: Puede oxidarse para formar diferentes productos de oxidación dependiendo de los reactivos y las condiciones utilizadas.

Sustitución: El grupo acetilo se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Sustitución: Se pueden utilizar varios nucleófilos dependiendo del producto de sustitución deseado.

Principales productos formados:

Hidrólisis: Ácido salicílico y metanol.

Oxidación: Varios productos de oxidación dependiendo de las condiciones.

Sustitución: Productos con diferentes grupos funcionales que reemplazan el grupo acetilo.

Aplicaciones Científicas De Investigación

El acetato de metilo y salicílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos químicos.

Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades antiinflamatorias y analgésicas.

Medicina: El acetato de metilo y salicílico se utiliza en la formulación de analgésicos tópicos y medicamentos antiinflamatorios.

Mecanismo De Acción

El mecanismo de acción del acetato de metilo y salicílico implica su hidrólisis a ácido salicílico, que luego ejerce sus efectos. El ácido salicílico inhibe la enzima ciclooxigenasa (COX), lo que reduce la producción de prostaglandinas que causan inflamación y dolor. Esta inhibición conduce a los efectos antiinflamatorios y analgésicos observados con el acetato de metilo y salicílico .

Compuestos similares:

Salicilato de metilo:

Ácido acetilsalicílico (Aspirina): Un fármaco analgésico y antiinflamatorio conocido, se usa más comúnmente para efectos sistémicos.

Ácido salicílico: El compuesto principal, utilizado en varias formulaciones tópicas por sus propiedades queratolíticas y antiinflamatorias.

Singularidad: El acetato de metilo y salicílico es único en su doble función como éster y derivado acetilado del ácido salicílico. Esta doble funcionalidad le permite utilizarse en una variedad de aplicaciones, desde formulaciones medicinales hasta usos industriales, lo que lo convierte en un compuesto versátil tanto en la investigación como en la industria .

Comparación Con Compuestos Similares

Methyl salicylate:

Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory drug, it is more commonly used for systemic effects.

Salicylic acid: The parent compound, used in various topical formulations for its keratolytic and anti-inflammatory properties.

Uniqueness: Methyl acetylsalicylate is unique in its dual role as both an ester and an acetyl derivative of salicylic acid. This dual functionality allows it to be used in a variety of applications, from medicinal formulations to industrial uses, making it a versatile compound in both research and industry .

Actividad Biológica

Methyl acetylsalicylate, a derivative of salicylic acid, exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores its pharmacological properties, mechanisms of action, toxicity, and potential therapeutic applications, supported by various studies and case reports.

- Chemical Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- CAS Number : 68484

1. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties similar to those of aspirin. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Mechanism of Action : The compound reduces the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes. This results in decreased inflammation and pain relief.

2. Analgesic Properties

The analgesic effects of this compound are attributed to its ability to modulate pain pathways.

- Clinical Evidence : A study demonstrated that topical application significantly decreased platelet aggregation, suggesting systemic absorption and analgesic efficacy comparable to oral aspirin .

Toxicity and Safety

Despite its therapeutic benefits, this compound can pose risks if misused or overdosed.

- Case Reports : A notable case involved an elderly patient who suffered from acute toxicity due to both ingestion and dermal absorption of methyl salicylate, leading to severe metabolic disturbances .

Toxicological Data

| Endpoint | Observed Effect |

|---|---|

| LD50 (oral) | Approximately 500 mg/kg in animal models |

| Acute toxicity symptoms | CNS stimulation, respiratory alkalosis, metabolic acidosis |

Mechanisms Underlying Biological Activity

Research indicates that this compound exerts its effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound downregulates COX-2 expression and reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Reactive Oxygen Species (ROS) Modulation : By enhancing superoxide dismutase (SOD) activity, this compound may mitigate oxidative stress associated with inflammation .

Case Studies

- Topical Application Study :

- Acute Toxicity Case :

Propiedades

IUPAC Name |

methyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWPLBKWMAUFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206724 | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-02-9 | |

| Record name | Methyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.